N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-3-5-13-10(19)7-20-12-16-15-11-14-9(18)6-8(4-2)17(11)12/h3,6H,1,4-5,7H2,2H3,(H,13,19)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWSSJCHRCFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps include the formation of the triazole ring and subsequent modifications to introduce the allyl and thioacetamide groups. Such synthetic strategies often leverage existing methodologies for triazole derivatives known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the [1,2,4]triazolo[4,3-a]pyrimidine framework. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induction of apoptosis |
| H12 | MCF-7 | 13.1 | Cell cycle arrest (G2/M phase) |
Compound H12 exhibited superior activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu), showcasing its potential as a lead compound in anticancer drug development .
Antimicrobial Activity
The [1,2,4]triazolo[4,3-a]pyrimidine derivatives have also been evaluated for their antibacterial properties. The compound demonstrated notable activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that N-allyl derivatives could serve as potential candidates for developing new antibacterial agents .
The biological activity of N-allyl derivatives appears to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : By targeting critical signaling pathways such as ERK and AKT, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
- Antibacterial Mechanisms : The exact mechanisms remain under investigation; however, structural features such as the triazole moiety are known to disrupt bacterial cell wall synthesis and function.
Case Studies
A recent study evaluated a series of triazolo[4,3-a]pyrimidine compounds for their anticancer effects. Among them, N-allyl derivatives were found to significantly inhibit tumor growth in xenograft models when administered in vivo. The study reported a reduction in tumor volume by over 50% compared to control groups treated with saline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
